molecular formula C20H16ClN3O B11027459 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11027459
M. Wt: 349.8 g/mol
InChI Key: NLNTWIXHYKFWAG-UHFFFAOYSA-N
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Description

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by its fused heterocyclic structure, which includes both benzimidazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde, followed by cyclization with anthranilic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic systems to enhance the reaction efficiency and yield. For example, the use of Cu@Fe3O4 magnetic nanoparticles as catalysts has been reported to facilitate the synthesis of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions . This method not only improves the reaction rate but also allows for easy separation and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis, while its antioxidant properties could be due to the scavenging of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique combination of benzimidazole and quinazoline moieties, along with the presence of a 4-chlorophenyl group

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

12-(4-chlorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H16ClN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23)

InChI Key

NLNTWIXHYKFWAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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